N-(3-Allyl-4-hydroxyphenyl)acetamide
Description
N-(3-Allyl-4-hydroxyphenyl)acetamide (CAS: 84176-62-5) is an acetamide derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Structurally, it features a phenyl ring substituted with a hydroxyl group at the para position and an allyl group at the meta position, linked to an acetamide moiety.
Properties
CAS No. |
84176-62-5 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-hydroxy-3-prop-2-enylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-3-4-9-7-10(12-8(2)13)5-6-11(9)14/h3,5-7,14H,1,4H2,2H3,(H,12,13) |
InChI Key |
GXJRGWXLIYRAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)CC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chlorinated Acetamide Derivatives
These derivatives, identified as photodegradation products of paracetamol, exhibit altered stability and reactivity due to electron-withdrawing chlorine atoms. For example:
- N-(3-Chloro-4-hydroxyphenyl)acetamide (C₈H₈ClNO₂, MW: 185.61 g/mol) has a chloro substituent at the meta position, which may reduce solubility compared to the allyl-substituted target compound .
Methoxy and Ethoxy Substituted Analogues
Key differences include:
- Phenacetin (C₁₀H₁₃NO₂, MW: 179.22 g/mol) has a para-ethoxy group, historically used as an analgesic. However, its ethoxy group is metabolized to toxic intermediates, leading to its discontinuation .
- N-(3-Amino-4-methoxyphenyl)acetamide (CAS: 6375-47-9) combines methoxy and amino groups, which may enhance hydrogen-bonding capacity compared to the allyl-substituted target compound .
Heterocyclic-Linked Acetamides
These compounds exhibit distinct biological activities:
- Pyridazinone derivatives act as Formyl Peptide Receptor (FPR) agonists, stimulating calcium mobilization in neutrophils .
Trichloro-Substituted Acetamides
N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) demonstrate how electron-withdrawing groups influence solid-state geometry. These compounds crystallize in varied systems (monoclinic or orthorhombic), with trichloro groups increasing molecular rigidity compared to the allyl-substituted target compound .
Data Tables Summarizing Key Comparisons
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